molecular formula C80H109ClN16O14S B15139801 Srg-II-19F

Srg-II-19F

Cat. No.: B15139801
M. Wt: 1586.3 g/mol
InChI Key: FKAMBRPCGOVJMS-GSZMIYFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Srg-II-19F involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques under controlled conditions .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary use in research settings. it is likely produced in specialized laboratories with stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Srg-II-19F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups .

Mechanism of Action

Srg-II-19F exerts its effects by targeting and degrading bromodomain1 of BRDT (BRDTBD1). The compound binds to the bromodomain, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of BRDTBD1, thereby affecting the regulatory pathways involving ClpC2 and ClpC1P1P2 protease .

Comparison with Similar Compounds

Uniqueness: Srg-II-19F is unique in its specific targeting of bromodomain1 of BRDT and its ability to induce degradation rather than merely inhibiting the function. This makes it a valuable tool in studying the regulatory mechanisms of proteostasis and protein degradation .

Properties

Molecular Formula

C80H109ClN16O14S

Molecular Weight

1586.3 g/mol

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[4-[[3-[[(2S,5S,8S,11S,14S,17S,20S)-5-[(2R)-3-hydroxy-2-methylpropyl]-11-[(R)-methoxy(phenyl)methyl]-4,8,16-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-14,20-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]methyl]indol-1-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C80H109ClN16O14S/c1-46(2)38-63-75(102)86-67(47(3)4)76(103)85-61(78(105)93(12)64(39-49(7)45-98)74(101)83-51(9)73(100)88-70(71(107-14)55-20-16-15-17-21-55)77(104)87-68(48(5)6)79(106)94(63)13)40-56-42-95(62-23-19-18-22-59(56)62)43-58-44-96(92-90-58)29-31-109-33-35-111-37-36-110-34-32-108-30-28-82-65(99)41-60-72-91-89-53(11)97(72)80-66(50(8)52(10)112-80)69(84-60)54-24-26-57(81)27-25-54/h15-27,42,44,46-49,51,60-61,63-64,67-68,70-71,98H,28-41,43,45H2,1-14H3,(H,82,99)(H,83,101)(H,85,103)(H,86,102)(H,87,104)(H,88,100)/t49-,51+,60+,61+,63+,64+,67+,68+,70+,71-/m1/s1

InChI Key

FKAMBRPCGOVJMS-GSZMIYFGSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)[C@@H](C9=CC=CC=C9)OC

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)C(C9=CC=CC=C9)OC

Origin of Product

United States

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